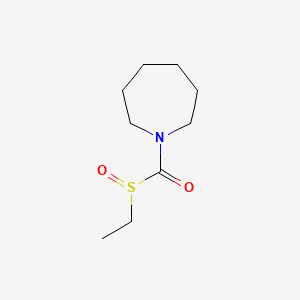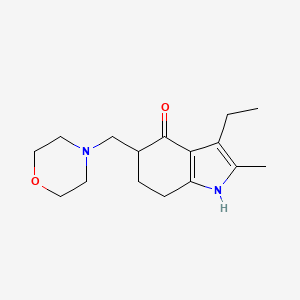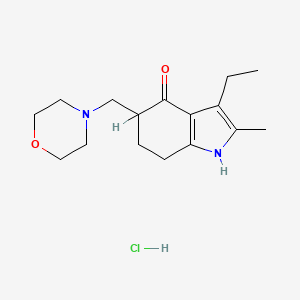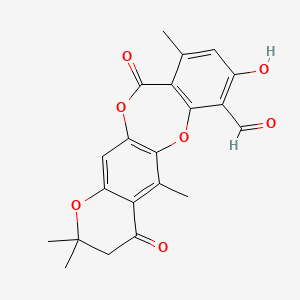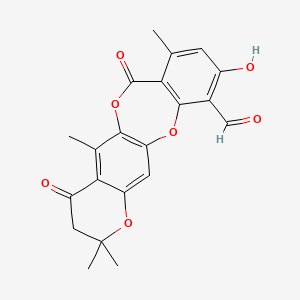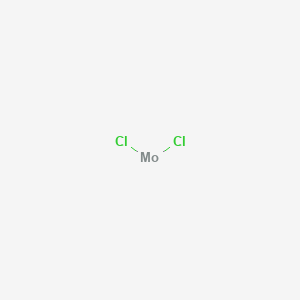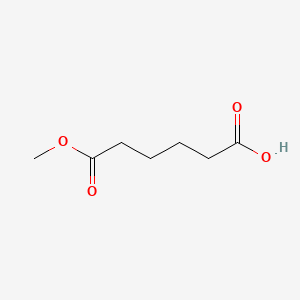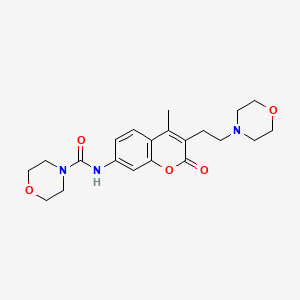
ORG 37684
概述
描述
(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride, also known as 3-MOP-HCl, is a synthetic compound used in research laboratories to study a variety of biological functions. 3-MOP-HCl is a member of the pyrrolidine class of compounds and is used in biological experiments to study the effects of a variety of drugs on the body. 3-MOP-HCl has been used in a variety of studies to understand the biochemical and physiological effects of various drugs on the body and to develop new drugs.
科学研究应用
神经药理学:5-羟色胺受体激动作用
ORG-37684 是一种强效且选择性地作用于 5-HT2 受体家族的激动剂 . 它对 5-HT2C、5-HT2B 和 5-HT2A 受体表现出不同的效力顺序,分别为 5-HT2C > 5-HT2B > 5-HT2A,在转染的 CHO-K1 细胞中的 pEC50 值分别为 8.17、7.96 和 7.11 . 该化合物对这些受体的亲和力使其成为研究血清素在各种神经过程(包括情绪调节、焦虑和睡眠-觉醒周期)中作用的宝贵工具。
精神病学研究:厌食作用
在动物研究中,ORG-37684 已显示出厌食作用,这与抑制食欲有关 . 这种特性正在研究其在治疗肥胖症等疾病中的潜在应用,在这些疾病中,控制食欲是一种重要的治疗策略。
分子生物学:受体结合研究
ORG-37684 对 5-HT2 受体的高亲和力和选择性使其成为受体结合研究的极佳候选者 . 研究人员可以使用这种化合物来绘制血清素受体在大脑中的分布,从而有助于阐明它们在各种生理和病理状态中的作用。
行为科学:进食行为分析
该化合物对进食行为的影响已被注意到,这对于理解饥饿和饱腹感所涉及的神经化学通路具有意义 . 这种应用在进食障碍和代谢疾病的研究中特别相关。
化学合成:参考化合物
ORG-37684 可以作为具有类似或改进药理学特性的新化学实体合成的参考化合物 . 它具有良好特征的结构和活性特征为新型血清素能药物的开发提供了基准。
体内
In vivo experiments using (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride have been used to study the effects of various drugs on the body. Studies using (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride have been conducted to understand the biochemical and physiological effects of drugs, as well as to develop new drugs. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride has been used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system.
体外
In vitro experiments using (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride have been used to study the effects of various drugs on cells. Studies using (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride have been conducted to understand the biochemical and physiological effects of drugs, as well as to develop new drugs. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride has been used to study the effects of drugs on cell metabolism, cell proliferation, and cell differentiation.
作用机制
Target of Action
Org 37684, also known as (3S)-3-[(2,3–Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride, is a potent and selective agonist for the 5-HT2 receptor family . It has the highest affinity for the 5-HT2C receptor , followed by the 5-HT2B and 5-HT2A subtypes . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin .
Mode of Action
As an agonist, this compound binds to the 5-HT2C receptor, mimicking the action of serotonin . This binding triggers a series of biochemical reactions that result in the activation of the receptor and the subsequent physiological responses .
Result of Action
This compound has been shown to have anorectic effects in animal studies, meaning it can suppress or reduce appetite . This has led to research into its potential use as a weight loss drug in humans .
生物活性
The biological activity of (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride has been studied in a variety of experiments. Studies have shown that the compound has a variety of effects on the body, including analgesic, anti-inflammatory, and anti-nociceptive effects. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride has been shown to have an effect on the cardiovascular system, the nervous system, and the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride have been studied in a variety of experiments. Studies have shown that the compound has a variety of effects on the body, including analgesic, anti-inflammatory, and anti-nociceptive effects. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride has been shown to have an effect on the cardiovascular system, the nervous system, and the immune system.
实验室实验的优点和局限性
The use of (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride is relatively non-toxic and has a low potential for side effects. However, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride is not very soluble in water, making it difficult to use in some experiments.
未来方向
The use of (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride in research has a number of potential future directions. One potential direction is the development of new drugs that target specific receptors in the body. In addition, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride could be used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. Furthermore, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride could be used to study the effects of drugs on cell metabolism, cell proliferation, and cell differentiation. Finally, (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride could be used to study the effects of drugs on various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
属性
IUPAC Name |
(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAKWPQCIAVGR-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ORG 37684 interact with its target and what are the downstream effects?
A1: this compound acts as an agonist at serotonin (5-HT) receptors, specifically exhibiting activity at the 5-HT2C subtype [, , , , ]. Binding to these receptors, primarily found in the central nervous system, triggers a cascade of intracellular events. While the precise downstream effects are complex and depend on various factors, studies have linked 5-HT2C receptor activation to modulation of neurotransmitter release (including dopamine and norepinephrine) and influence on behaviors like feeding and locomotion [, , ].
Q2: What is the structure of this compound and how does it relate to its activity?
A2: While the provided research doesn't delve into detailed structure-activity relationships for this compound, it highlights its classification as a 5-HT2C receptor agonist [, , ]. Understanding the structural features contributing to its binding affinity and selectivity for this receptor subtype would require further investigations. Comparing its structure to other known 5-HT2C ligands and exploring modifications could provide valuable insights into its pharmacophore.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3aR,4S,6Z,9Z,11S,11aS)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,11,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1677396.png)
